molecular formula C15H20ClN3O2 B5628405 1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE

1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE

Cat. No.: B5628405
M. Wt: 309.79 g/mol
InChI Key: LLCJFFWSHVFBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide is a synthetic organic compound featuring a piperidine ring substituted with a carboxamide group at the 4-position and a 3-oxopropyl chain linked to a 3-chloroaniline moiety. The 3-chloroanilino group may enhance binding affinity through hydrophobic interactions, while the oxopropyl spacer could influence conformational flexibility.

Properties

IUPAC Name

1-[3-(3-chloroanilino)-3-oxopropyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c16-12-2-1-3-13(10-12)18-14(20)6-9-19-7-4-11(5-8-19)15(17)21/h1-3,10-11H,4-9H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCJFFWSHVFBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE typically involves the reaction of 3-chloroaniline with acrylonitrile in the presence of a catalyst such as cupric acetate. The reaction is carried out under reflux conditions, with temperatures ranging from 95°C to 130°C . The resulting intermediate, 3-(3-chloroanilino)propionitrile, is then subjected to further reactions to introduce the piperidine and carboxamide functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The chlorinated aniline moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can participate in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antitumor Properties

Research indicates that 1-[3-(3-chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide exhibits significant cytotoxicity against various cancer cell lines. Notably, studies have demonstrated that this compound can selectively target tumor cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics.

  • Cytotoxicity Studies : In vitro assays have shown that the compound has submicromolar CC50 values against neoplastic cell lines such as Ca9-22, HSC-2, and HSC-4, indicating potent antitumor activity . For example:
    CompoundCC50 (µM)Selectivity Index
    This compound6.40 ± 0.35High
  • Mechanism of Action : The mechanism through which this compound exerts its cytotoxic effects primarily involves the induction of reactive oxygen species (ROS) and disruption of mitochondrial function, leading to apoptosis in cancer cells .

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the biological activity based on structural variations. These studies reveal that modifications to the piperidine ring or the chlorinated aniline moiety can significantly enhance or reduce cytotoxicity . For instance:

  • Hammett Sigma Values : The electronic properties of substituents on the aniline moiety were correlated with cytotoxic potency, indicating that electron-withdrawing groups may enhance activity.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Leukemic Cells : A study evaluated the effect of this compound on leukemic cell lines and found it to induce apoptosis through mitochondrial pathways, demonstrating its potential as a therapeutic agent against leukemia .
  • Colon Cancer Research : Another investigation focused on colon cancer cells, revealing that structural modifications could lead to enhanced selectivity and potency against these malignancies .

Mechanism of Action

The mechanism of action of 1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. For instance, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs sharing piperidine/piperazine cores, carboxamide functionalities, or aromatic substituents. Below is a detailed analysis of key structural and functional differences:

Structural Comparisons

Table 1: Structural Features of Selected Analogs
Compound Name Core Structure Key Substituents Bioactive Moieties Reference
1-[3-(3-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide Piperidine 3-Oxopropyl-3-chloroaniline, 4-carboxamide Chloroaromatic, carboxamide N/A
1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide Piperidine 3-Cyano-6-fluoroquinoline, 2-methoxybenzyl Fluoroquinoline, methoxybenzyl
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide Piperidine 3-Chloro-5-CF₃-pyridine, 2-hydroxyethyl Chloropyridine, trifluoromethyl, hydroxyl
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazino)-quinoline-3-carboxylic acid (Impurity B) Piperazine/Quinolone Cyclopropyl, fluoro, carboxylic acid Fluoroquinolone, carboxylic acid
Key Observations:
  • Aromatic Substituents: The target compound’s 3-chloroanilino group contrasts with the pyridine (), quinoline (), and quinolone () systems in analogs. Chloroaromatics are common in kinase inhibitors, while quinolones are associated with antimicrobial activity.
  • Functional Groups : The carboxamide at the 4-position is conserved across analogs but paired with diverse groups (e.g., hydroxyethyl in ), which may affect solubility or metabolic stability.

Physicochemical and Pharmacological Properties

Table 2: Inferred Property Comparisons
Property Target Compound 1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide 1-[3-Chloro-5-CF₃-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide
Molecular Weight ~350 g/mol (estimated) ~450 g/mol ~380 g/mol
LogP (Lipophilicity) Moderate (~2.5, predicted) High (~3.8, quinoline core) Moderate (~2.0, hydroxyl group)
Solubility Low (chloroaromatic dominance) Very low (quinoline + methoxybenzyl) Moderate (hydroxyethyl improves aqueous solubility)
Potential Targets Kinases, GPCRs (speculative) Antimicrobial (quinoline derivatives) CNS targets (hydroxyethyl and pyridine motifs)
Key Insights:
  • Lipophilicity: The target compound’s chloroanilino group may increase membrane permeability compared to the hydroxylated analog in .
  • Bioactivity: The quinoline-based analog () likely exhibits antimicrobial properties, while the hydroxyethyl-pyridine compound () may target neurological pathways. The target compound’s lack of ionizable groups (vs. quinolone carboxylic acids in ) could limit antibacterial activity.

Biological Activity

1-[3-(3-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities. Its structure, featuring a piperidine ring, a chlorinated aniline moiety, and a carboxamide group, allows it to interact with various biological targets, making it a candidate for research in medicinal chemistry and pharmacology.

  • IUPAC Name : 1-[3-(3-chloroanilino)-3-oxopropyl]piperidine-4-carboxamide
  • Molecular Formula : C15H20ClN3O2
  • Molecular Weight : 303.79 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator, influencing various cellular pathways. For instance, it could inhibit histone deacetylases (HDACs), which play critical roles in gene expression and cellular regulation.

Antitumor Activity

Research has shown that compounds with similar structures exhibit significant antitumor properties. For example, studies involving derivatives of piperidinecarboxamides have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. The IC50 values for related compounds ranged from 5.56 µM to 11.79 µM, indicating potential efficacy in cancer treatment .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects. Similar piperidine derivatives have been evaluated for antibacterial and antifungal activities, showing varying degrees of effectiveness against pathogens like Staphylococcus aureus and Candida albicans. However, specific data on the antimicrobial efficacy of this compound remains limited .

Enzyme Inhibition

A notable area of interest is the compound's role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism. Inhibitors of sEH have been linked to anti-inflammatory effects and improved cardiovascular health. The compound's ability to engage with this target could be explored further for therapeutic applications .

Case Studies

  • Histone Deacetylase Inhibition : A study focused on the structural optimization of piperidinecarboxamide derivatives found that modifications can enhance HDAC inhibitory activity. This suggests that this compound could be a lead compound in developing new HDAC inhibitors .
  • Anticancer Efficacy : Compounds structurally similar to the target have been subjected to in vitro studies demonstrating significant anticancer activity against MCF-7 cells, with reductions in cell viability observed at concentrations as low as 50 µg/mL .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntitumor, Enzyme InhibitionTBD
N-(2,2,2-Trichloro-1-(3-Chloroanilino)ethyl)OctanamideStructureAntitumorTBD
1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamideStructureAntitumor5.56

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.